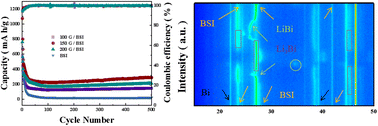Facile synthesis of sulfide Bi13S18I2 as a promising anode material for a lithium-ion battery†
RSC Advances Pub Date: 2023-09-26 DOI: 10.1039/D3RA04845D
Abstract
A novel Bi13S18I2 structure was synthesized using a facile one-pot hydrothermal method and further optimized as an anode material using graphene. The graphene/Bi13S18I2 composite achieved a high discharge capacity with an initial value of 1126.5 mA h g−1 and a high and stable discharge capacity of 287.1 mA h g−1 after 500 cycles compared with pure Bi13S18I2, which derives from the inhibited volume expansion and high electrical conductivity obtained from graphene. In situ XRD was performed to analyze the Li storage mechanism in depth. The results support the feasibility of the new ternary sulfide Bi13S18I2 as a promising lithium ion battery.


Recommended Literature
- [1] Air stable and highly efficient Bi3+-doped Cs2SnCl6 for blue light-emitting diodes†
- [2] Research progress in nucleus-targeted tumor therapy
- [3] Hydrophobic microporous and mesoporous oxides as Brønsted and Lewis acid catalysts for biomass conversion in liquid water
- [4] Front cover
- [5] Facile synthesis of sulfide Bi13S18I2 as a promising anode material for a lithium-ion battery†
- [6] Effect of the solvent quality on the structural rearrangement of spherical brushes: coarse-grained models
- [7] Conotoxins: natural product drug leads
- [8] An intuitional hierarchical assembly of cluster–organic frameworks with a thickness of 1.97 nm from a discrete Co14 cluster†
- [9] On the mechanism of benzimidazole synthesis via copper-catalysed intramolecular N-arylation†
- [10] Towards sustainable polymer chemistry with homogeneous metal-based catalysts

Journal Name:RSC Advances
Research Products
-
CAS no.: 16284-60-9
-
CAS no.: 144409-99-4
-
CAS no.: 117832-15-2









